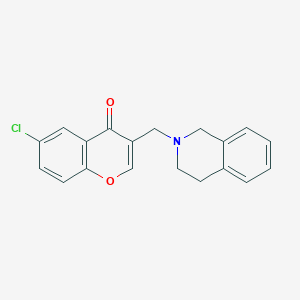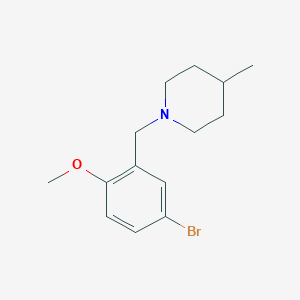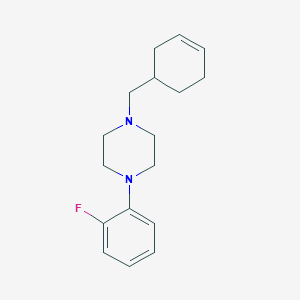
6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one
描述
6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is a synthetic compound that has been extensively studied for its potential use in various scientific fields. This compound is also known as CDM-1 and has been found to have several unique properties that make it a promising candidate for various applications.
作用机制
The mechanism of action of CDM-1 is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. CDM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDM-1 has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, the modulation of immune responses, and the protection of neurons from damage. CDM-1 has also been found to have low toxicity, making it a safe compound for research purposes.
实验室实验的优点和局限性
One of the main advantages of CDM-1 is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. CDM-1 also has low toxicity, making it safe for use in lab experiments. However, one of the limitations of CDM-1 is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the research on CDM-1. One potential direction is the development of new cancer therapies based on CDM-1. Another potential direction is the use of CDM-1 in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and its potential use in immunology.
科学研究应用
CDM-1 has been extensively studied for its potential use in various scientific fields, including cancer research, neurology, and immunology. In cancer research, CDM-1 has been found to have potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. In neurology, CDM-1 has been found to have neuroprotective effects, which could potentially be used to treat neurodegenerative diseases. In immunology, CDM-1 has been found to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-16-5-6-18-17(9-16)19(22)15(12-23-18)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIQGKBMWIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzyloxy)-3-methoxybenzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B3850991.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851057.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851071.png)

![1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)](/img/structure/B3851086.png)